molecular formula C12H9FO3 B11807192 Benzyl 5-fluorofuran-2-carboxylate

Benzyl 5-fluorofuran-2-carboxylate

Cat. No.: B11807192
M. Wt: 220.20 g/mol
InChI Key: CEOXKBUCSHIFFW-UHFFFAOYSA-N
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Description

Benzyl 5-fluorofuran-2-carboxylate is a heterocyclic compound belonging to the furan family. It is characterized by a furan ring substituted with a fluorine atom at the 5-position and a benzyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-fluorofuran-2-carboxylate typically involves the fluorodenitration of benzyl 5-nitrofuran-2-carboxylate. A standard procedure includes the use of potassium fluoride and tetraphenylphosphonium bromide in anhydrous sulfolane, heated at 140°C under nitrogen for 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-fluorofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Benzyl 5-fluorofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-fluorofuran-2-carboxylate involves its interaction with specific molecular targets. The furan ring and the fluorine atom play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H9FO3

Molecular Weight

220.20 g/mol

IUPAC Name

benzyl 5-fluorofuran-2-carboxylate

InChI

InChI=1S/C12H9FO3/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

CEOXKBUCSHIFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)F

Origin of Product

United States

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